

# A Comparative Review of Clinical Outcomes: Perftoran vs. Fluosol-DA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Perftoran |           |
| Cat. No.:            | B1207300  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two first-generation perfluorocarbon-based oxygen carriers, **Perftoran** and Fluosol-DA, focusing on their clinical outcomes, experimental protocols, and mechanisms of action. This objective analysis is intended to inform researchers, scientists, and drug development professionals in the field of artificial oxygen carriers.

#### Introduction

Perfluorocarbon (PFC) emulsions have been developed as temporary oxygen carriers, or "blood substitutes," to address the challenges of blood shortages and the risks associated with allogeneic blood transfusions. These synthetic emulsions are capable of dissolving large amounts of oxygen and other respiratory gases, facilitating their transport to tissues. This guide focuses on a comparative analysis of two of the most well-documented first-generation PFC emulsions: **Perftoran** and Fluosol-DA.

**Perftoran**, developed in Russia, is an emulsion of perfluorodecalin and perfluoro-N-(4-methylcyclohexyl)-piperidine. It has been used clinically in Russia and several other countries for various indications, including reducing the need for allogeneic blood transfusions in cardiac surgery.[1][2]

Fluosol-DA, a product developed in Japan, is an emulsion of perfluorodecalin and perfluorotripropylamine.[3] It was one of the first PFC emulsions to undergo extensive clinical



trials and received FDA approval for use in coronary angioplasty, though it was later withdrawn from the market.[1]

This review will delve into the clinical data, experimental methodologies, and known physiological effects of these two agents to provide a comprehensive understanding of their comparative performance.

### **Composition and Physical Properties**

A key differentiator between **Perftoran** and Fluosol-DA lies in their composition, which influences their physical properties and, consequently, their clinical behavior.

| Feature                    | Perftoran                                                              | Fluosol-DA                                    |
|----------------------------|------------------------------------------------------------------------|-----------------------------------------------|
| Perfluorocarbon Components | Perfluorodecalin & Perfluoro-<br>N-(4-methylcyclohexyl)-<br>piperidine | Perfluorodecalin & Perfluorotripropylamine[3] |
| Emulsifying Agent          | Proxanol P-268[4]                                                      | Pluronic F-68[5]                              |
| Particle Size (average)    | ~0.07 µm[4]                                                            | >0.1 μm[4]                                    |

The smaller particle size of **Perftoran** is suggested to contribute to a lower incidence of adverse reactions compared to Fluosol-DA.[4]

# **Clinical Outcomes: A Comparative Analysis**

Direct head-to-head clinical trials comparing **Perftoran** and Fluosol-DA are not readily available in the published literature. Therefore, this comparison is based on data from separate clinical studies of each agent.

### **Efficacy in Oxygen Transport**

Both **Perftoran** and Fluosol-DA have demonstrated the ability to enhance oxygen transport, particularly under conditions of high inspired oxygen concentration.

#### Perftoran:



A randomized clinical trial in patients undergoing elective cardiac valvuloplasty surgery showed that the **Perftoran** group had significantly higher intraoperative partial pressure of oxygen (PaO2) levels compared to the control group.[2] This enhanced oxygenation was associated with a reduced need for allogeneic red blood cell packs.[2]

#### Fluosol-DA:

In a study of severely anemic patients, Fluosol-DA administration led to a significant increase in the dissolved component of arterial oxygen content (CaO2) 12 hours post-infusion.[6] Specifically, the dissolved oxygen content rose from a baseline of  $1.01 \pm 0.27$  ml/dl to  $1.58 \pm 0.47$  ml/dl.[7] In another study, at high arterial oxygen pressures ( $361 \pm 65$  torr), Fluosol-DA was found to carry approximately 0.8% oxygen by volume, accounting for  $7 \pm 3\%$  of the patients' arterial oxygen content and  $24 \pm 7\%$  of their oxygen consumption.[8]

Quantitative Comparison of Oxygen Transport Parameters

| Parameter                              | Perftoran                                                                          | Fluosol-DA                                                                                                                  |
|----------------------------------------|------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Effect on PaO2                         | Significantly higher intraoperative PaO2 levels in cardiac surgery patients.[2]    | Increased arterial oxygen<br>partial pressures to as high as<br>500 torr after infusion in a<br>severely anemic patient.[9] |
| Contribution to O2 Consumption         | Data not available in a comparable format.                                         | Accounted for 24 ± 7% of oxygen consumption at high FiO2.[8]                                                                |
| Reduction in Allogeneic<br>Transfusion | Significantly less need for allogeneic red blood cell packs in cardiac surgery.[2] | Not a primary endpoint in many reported studies, which focused on anemia treatment.  [6][10][11]                            |

### **Hemodynamic Effects**

The infusion of PFC emulsions can influence hemodynamic parameters.

#### Perftoran:



In a study on hemorrhagic shock in rats, **Perftoran** administration was associated with an increase in mean arterial pressure (MAP).[12]

#### Fluosol-DA:

Clinical studies have reported varied hemodynamic responses to Fluosol-DA. In one study of a severely anemic patient, the cardiac index decreased from  $7.2 \pm 0.2$  to  $5.9 \pm 0.8$  L/min · M2, and the systemic vascular resistance increased.[5] However, another study reported a marked improvement in cardiovascular variables.[13]

### **Safety and Adverse Events**

Adverse events have been a significant consideration in the clinical use of first-generation PFC emulsions.

#### Perftoran:

Clinical experience in Russia suggests that **Perftoran** is generally well-tolerated, with a lower incidence of adverse reactions attributed to its smaller particle size and the use of Proxanol P-268 as an emulsifier.[4] One review mentions that diminishing the particle size from 0.12 to 0.07  $\mu$ m reduced the frequency of side reactions from 7% to 2%.[4]

#### Fluosol-DA:

The use of Fluosol-DA has been associated with a higher incidence of adverse reactions, including transient hypotension, fever, and pulmonary complications.[14][15] A key mechanism underlying these reactions is the activation of the complement system by the emulsifying agent, Pluronic F-68.[5][16] This can lead to the generation of anaphylatoxins like C5a, resulting in inflammatory responses.[5]

Comparison of Reported Adverse Events



| Adverse Event           | Perftoran                                                                              | Fluosol-DA                                                                                                                                        |
|-------------------------|----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Hypotension             | Less frequently reported.                                                              | Transient hypotensive episodes reported.[13][14]                                                                                                  |
| Pulmonary Complications | Less frequently reported.                                                              | Cases of decreased partial pressure of oxygen, increased alveolar-arterial oxygen gradient, and chest x-ray abnormalities have been reported.[15] |
| Complement Activation   | Lower potential due to<br>emulsifier (Proxanol P-268)<br>and smaller particle size.[4] | A known complication,<br>mediated by the Pluronic F-68<br>emulsifier.[5][16]                                                                      |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and comparison of clinical trial results. Below are summaries of the protocols used in key studies of **Perftoran** and Fluosol-DA.

### **Perftoran in Cardiac Surgery**

- Study Design: A randomized clinical trial with a sample of 30 patients scheduled for elective cardiac valvuloplasty surgery.[2]
- Patient Population: Patients undergoing elective cardiac valvuloplasty.[2]
- Intervention: The Perftoran group (n=15) received Perftoran in combination with preoperative acute normovolemic hemodilution and an inspired oxygen fraction (FiO2) of 1.0.
   The control group (n=15) received standard care.[2]
- Key Parameters Measured: Intraoperative PaO2 levels and the number of allogeneic red blood cell packs transfused.[2]

#### Fluosol-DA in Severe Anemia

 Study Design: A randomized, controlled study of 46 patients who refused blood transfusions on religious grounds.[6]



- Patient Population: Severely anemic patients (average hemoglobin of 4.3 g/dl) who had recently bled.[6]
- Intervention: Patients were randomized to receive either Fluosol-DA (n=21) at a dose of 30 ml/kg or crystalloid/hydroxyethyl starch (CHS) (n=15).[6]
- Key Parameters Measured: Hemodynamic and oxygen transport data were collected at baseline, 12, 24, and 48 hours. This included the measurement of the dissolved component of oxygen content in the plasma.[6]

# **Signaling Pathways and Mechanisms of Action**

The biological effects of PFC emulsions extend beyond simple gas transport and involve interactions with physiological pathways.

### **Oxygen Delivery Mechanism**

The primary mechanism of oxygen transport by both **Perftoran** and Fluosol-DA is the physical dissolution of oxygen in the PFC core of the emulsion particles. This process is governed by Henry's Law, where the amount of dissolved gas is proportional to its partial pressure. The small size of the PFC particles allows them to penetrate microvessels that may be inaccessible to red blood cells, potentially improving tissue oxygenation in ischemic areas.[17]



Click to download full resolution via product page

Caption: Oxygen transport workflow for PFC emulsions.

# **Complement Activation by Fluosol-DA**



A significant adverse effect of Fluosol-DA is the activation of the complement system, primarily through the alternative pathway. The emulsifying agent, Pluronic F-68, is believed to be the main trigger for this response.



Click to download full resolution via product page

Caption: Complement activation pathway by Fluosol-DA.

# **Anti-Inflammatory Effects of Perfluorocarbons**



Emerging research suggests that PFCs may possess anti-inflammatory properties. Studies have indicated that PFCs can inhibit signaling pathways such as NF-κB and MAPK, which are key regulators of the inflammatory response. This could be a promising area for future research and the development of next-generation PFC emulsions.[18]



Click to download full resolution via product page

Caption: Potential anti-inflammatory signaling of PFCs.

### Conclusion

**Perftoran** and Fluosol-DA represent important milestones in the development of artificial oxygen carriers. While both have demonstrated the ability to transport oxygen, their clinical profiles differ significantly, particularly in terms of their adverse effect profiles. The experience with Fluosol-DA highlighted the critical role of the emulsifying agent in biocompatibility and led to the understanding of complement activation as a key adverse event mechanism. **Perftoran**, with its smaller particle size and different emulsifier, appears to have a more favorable safety profile, as suggested by its continued clinical use in some countries.



Future research in the field of PFC-based oxygen carriers should focus on further improving biocompatibility, optimizing particle characteristics, and exploring the potential anti-inflammatory properties of these agents. The lessons learned from the clinical experiences with **Perftoran** and Fluosol-DA provide a valuable foundation for the development of safer and more effective next-generation oxygen therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Use of perftoran emulsion to decrease allogeneic blood transfusion in cardiac surgery: clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies of a perfluorochemical whole blood substitute (Fluosol-DA) Summary of 186 cases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of plasma complement by perfluorocarbon artificial blood: probable mechanism of adverse pulmonary reactions in treated patients and rationale for corticosteroids prophylaxis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluosol DA-20 in the treatment of severe anemia: randomized, controlled study of 46 patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perioperative fluid management for adult cardiac surgery: network meta-analysis pooling on twenty randomised controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 8. The preoperative treatment of severely anemic patients with a perfluorochemical oxygentransport fluid, Fluosol-DA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Fluosol-DA as a red-cell substitute in acute anemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initial Canadian experience with artificial blood (Fluosol-DA-20%) in severely anemic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Perfluorocarbon emulsions Wikipedia [en.wikipedia.org]



- 13. Effects of perfluorocarbon emulsions on microvascular blood flow and oxygen transport in a model of severe arterial gas embolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Activation of plasma complement by perfluorocarbon artificial blood: probable mechanism of adverse pulmonary reactions in treated patients and rationale for corticosteroids prophylaxis. | Semantic Scholar [semanticscholar.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Activation of complement by Fluosol attributable to the pluronic detergent micelle structure PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Perfluorocarbon-based oxygen carriers: from physics to physiology PMC [pmc.ncbi.nlm.nih.gov]
- 18. Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NFkB, MAPK and Bcl-2/Bax signaling pathway in A549 cells | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [A Comparative Review of Clinical Outcomes: Perftoran vs. Fluosol-DA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207300#perftoran-compared-to-fluosol-da-a-review-of-clinical-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com